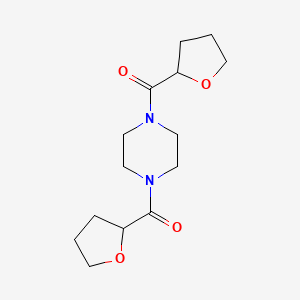

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine

Descripción general

Descripción

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is a synthetic organic compound with the molecular formula C14H22N2O4 It features a piperazine core substituted with two tetrahydrofuran-2-yl carbonyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine typically involves the reaction of piperazine with tetrahydrofuran-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

Piperazine+2Tetrahydrofuran-2-carbonyl chloride→1,4−Bis((tetrahydrofuran-2-yl)carbonyl)piperazine+2HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the molar ratios of reactants. Additionally, purification steps like recrystallization or chromatography might be employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The tetrahydrofuran rings can be oxidized to form lactones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of tetrahydrofuran-2-one derivatives.

Reduction: Formation of 1,4-bis((tetrahydrofuran-2-yl)methanol)piperazine.

Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine has been investigated as a potential lead compound in drug development due to its structural similarity to other bioactive piperazine derivatives. Its applications include:

- Antitumor Activity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it can inhibit cell proliferation, suggesting its potential as an anticancer agent .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit certain peroxidases, which are crucial in oxidative stress responses .

Case Study: Enzyme Inhibition

In a study assessing the impact of this compound on peroxidase activity, researchers found a dose-dependent inhibition effect. This suggests that the compound could be further explored for therapeutic applications in conditions associated with oxidative stress .

Biological Research Applications

1. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Notably, it demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential use as a new antimicrobial agent.

Case Study: Antimicrobial Efficacy

A comparative study tested this compound against hospital-acquired infections. The results showed effective inhibition against antibiotic-resistant strains such as Pseudomonas aeruginosa and Staphylococcus epidermidis, highlighting its potential as a lead compound for developing new antibiotics .

Materials Science Applications

1. Polymer Chemistry

Due to its unique structure, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

| Application Area | Specific Use | Outcome |

|---|---|---|

| Medicinal Chemistry | Antitumor agent | Cytotoxicity against cancer cell lines |

| Biological Research | Antimicrobial agent | Effective against resistant bacterial strains |

| Materials Science | Polymer synthesis | Enhanced mechanical and thermal properties |

Mecanismo De Acción

The mechanism of action of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its piperazine core and tetrahydrofuran-2-yl carbonyl groups. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)ethylenediamine

- 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)hexamethylenediamine

Uniqueness

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer different reactivity and interaction profiles, making it suitable for specialized applications in research and industry.

Actividad Biológica

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula and a molecular weight of 282.34 g/mol, is characterized by its unique piperazine structure combined with tetrahydrofuran moieties, which may influence its biological properties.

Chemical Structure

The structure of this compound can be represented as follows:

- InChI : InChI=1S/C14H22N2O4/c1-14(15-8-7-16-14)12(18)13(17)9-3-5-10-19-11-6-4-2/h3-11H,2H2,1H3,(H,15,18)(H,17,19)

- SMILES : CC(=O)N1CCN(CC1)C(=O)C2CCOC2=O

Anticancer Properties

Recent studies have indicated that compounds related to piperazine derivatives exhibit significant anticancer activity. The following table summarizes key findings from research on this compound and its analogs:

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| 1 | This compound | MCF-7 (breast cancer) | 0.65 | Apoptosis induction |

| 2 | Related piperazine derivatives | U937 (leukemia) | 2.41 | Cell cycle arrest at G0-G1 phase |

| 3 | Analog compound | Promastigote (Leishmania) | 32.9 | Inhibition of viability |

These findings suggest that the compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent in oncology.

The mechanism of action for this compound is not fully elucidated. However, the presence of the piperazine ring suggests that it may interact with various biological targets involved in cell signaling and proliferation. The oxadiazole moiety in related compounds has been known to influence several biochemical pathways associated with apoptosis and cell cycle regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound has yet to be extensively characterized. However, similar compounds have shown favorable absorption and distribution characteristics due to their moderate lipophilicity and low molecular weight.

Summary of Pharmacokinetic Properties

| Property | Description |

|---|---|

| Absorption | Favorable due to low molecular weight |

| Distribution | Moderate lipophilicity |

| Metabolism | Not extensively studied yet |

| Excretion | Pending further investigation |

Case Studies

Several case studies have highlighted the potential applications of piperazine derivatives in drug development:

- Anticancer Applications : In a preclinical study involving MCF-7 cells, treatment with piperazine derivatives led to significant increases in apoptosis markers compared to untreated controls.

- Antimicrobial Efficacy : A study evaluating the efficacy of related compounds against multidrug-resistant bacterial strains demonstrated promising results that warrant further exploration into their therapeutic potential.

Propiedades

IUPAC Name |

[4-(oxolane-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNVQJDNOKBJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547730-06-3 | |

| Record name | 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547730063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-BIS((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT67BKD786 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.